molecular formula C14H12N2OS B2479883 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1215566-62-3

3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2479883
CAS RN: 1215566-62-3
M. Wt: 256.32
InChI Key: UIPHMIZSRZAPEE-UHFFFAOYSA-N
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Description

“3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4-amines . It has been studied for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, including “3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, has been reported in several studies . One method involves the use of 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives and hydrazine hydrate . Another approach is based on the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines, including “3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been found to inhibit Mycobacterium tuberculosis bd oxidase . This suggests that they may interact with the enzyme in a way that disrupts its function.

Scientific Research Applications

Anticancer and Antiproliferative Activity

Thieno[3,2-d]pyrimidin-4(3H)-ones have been investigated for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their effects on tumor cell lines. Some thieno[3,2-d]pyrimidin-4(3H)-ones demonstrate potent antiproliferative activity against various cancer cells .

Antimycobacterial Properties

In the quest for new antitubercular agents, scientists have designed and screened thieno[3,2-d]pyrimidin-4(3H)-ones against Mycobacterium tuberculosis. Notably, certain derivatives exhibit significant antimycobacterial activity, making them promising candidates for tuberculosis treatment .

Synthetic Approaches and Versatility

Researchers have explored synthetic routes to prepare thieno[3,2-d]pyrimidine derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides serve as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. These compounds can be obtained through cyclization reactions, heating, and other strategies .

Biological Activities and Drug Development

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities. Their synthesis and evaluation continue to contribute to drug discovery efforts. Researchers explore their potential as kinase inhibitors, antiviral agents, and more .

Structural Insights and X-ray Studies

The X-ray cocrystal structure of certain thieno[3,2-d]pyrimidine derivatives has provided mechanistic insights. Understanding their interactions with biological targets aids in optimizing their pharmacological properties .

Future Directions

The future directions for the study of “3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their potential as Mycobacterium tuberculosis bd oxidase inhibitors . Additionally, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives could be developed .

properties

IUPAC Name

3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPHMIZSRZAPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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